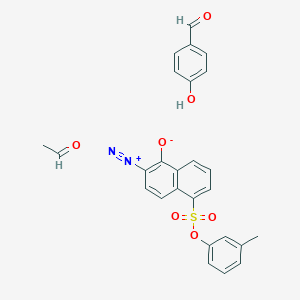![molecular formula C5H7N5O B576072 4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one CAS No. 169511-84-6](/img/structure/B576072.png)
4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one is a heterocyclic compound that belongs to the class of pyrazolotriazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or their equivalents, followed by cyclization to form the pyrazolotriazole ring system. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazolotriazoles and related heterocyclic systems, such as:
- 4,5-Dihydropyrazolo[3,4-f]quinazolines
- 6-Allylamino-4,5-dihydropyrazolo[3,4-d]pyrimidines
Uniqueness
4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one is unique due to its specific substitution pattern and the resulting electronic and steric properties.
Propiedades
Número CAS |
169511-84-6 |
|---|---|
Fórmula molecular |
C5H7N5O |
Peso molecular |
153.145 |
Nombre IUPAC |
4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one |
InChI |
InChI=1S/C5H7N5O/c1-9-4-3(6-8-7-4)5(11)10(9)2/h3H,1-2H3 |
Clave InChI |
FTVAVBRRIXTKBF-UHFFFAOYSA-N |
SMILES |
CN1C2=NN=NC2C(=O)N1C |
Sinónimos |
Pyrazolo[3,4-d]-1,2,3-triazol-6(1H)-one, 4,5-dihydro-4,5-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-methyl-3a,6a-dihydro-1H-pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B575998.png)

![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI)](/img/structure/B576001.png)
![5-ethoxy-2-ethyl-1H-benzo[d]imidazole](/img/structure/B576003.png)




